molecular formula C11H16ClN B13987132 N-tert-butyl-4-chloro-2-methylaniline CAS No. 35347-22-9

N-tert-butyl-4-chloro-2-methylaniline

Cat. No.: B13987132
CAS No.: 35347-22-9
M. Wt: 197.70 g/mol
InChI Key: ABEQNFZVHFJUIY-UHFFFAOYSA-N
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Description

N-tert-butyl-4-chloro-2-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a tert-butyl group, a chlorine atom, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-chloro-2-methylaniline typically involves the alkylation of 4-chloro-2-methylaniline with tert-butyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetone to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-chloro-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of hydroxyl or amino-substituted products.

Scientific Research Applications

N-tert-butyl-4-chloro-2-methylaniline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-chloro-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and chlorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of enzymatic activities, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-4-methoxyaniline
  • N-tert-butyl-2-methoxypyridin-3-amine
  • 4-chloro-N-(1-methylcyclohexyl)aniline

Uniqueness

N-tert-butyl-4-chloro-2-methylaniline is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl group and chlorine atom differentiates it from other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

35347-22-9

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

N-tert-butyl-4-chloro-2-methylaniline

InChI

InChI=1S/C11H16ClN/c1-8-7-9(12)5-6-10(8)13-11(2,3)4/h5-7,13H,1-4H3

InChI Key

ABEQNFZVHFJUIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(C)(C)C

Origin of Product

United States

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